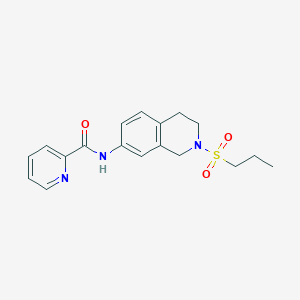

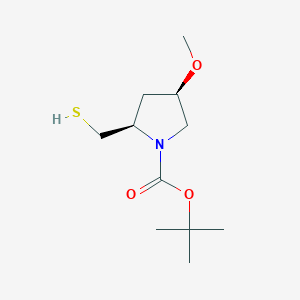

![molecular formula C16H13FN2O2S B2444147 4-氟-N-[4-(1H-吡咯-1-基)苯基]苯磺酰胺 CAS No. 383146-09-6](/img/structure/B2444147.png)

4-氟-N-[4-(1H-吡咯-1-基)苯基]苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyrrole derivatives, which includes “4-fluoro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide”, involves several steps. One method involves the reaction of 1,4-phenylenediamine with chloroacetone to give 1,4-bis[(2-oxopropyl)amino]benzene. This compound is then used to prepare 1-(4-(1H-pyrrol-1-yl)phenyl)-1H-pyrrole derivatives in a one-pot reaction with dimethylformamide dimethylacetal or triethyl orthoformate and an active methylene nitrile, an active methylene ketone, or an ylidene-malononitrile .Molecular Structure Analysis

The molecular formula of “4-fluoro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide” is C16H13FN2O2S . The molecular weight is 316.35 .Physical And Chemical Properties Analysis

The density of “4-fluoro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide” is predicted to be 1.29±0.1 g/cm3 . The boiling point is predicted to be 464.9±55.0 °C . The melting point and flash point are not available .科学研究应用

氟化吡啶的合成

氟化吡啶是利用各种氟化试剂合成的 . 化合物“4-氟-N-[4-(1H-吡咯-1-基)苯基]苯磺酰胺”由于其氟原子,有可能用于合成这些氟化吡啶。

生物活性

氟化吡咯衍生物已知具有显著的生物活性 . 它们被用作抗炎剂 , 稳定的GnRH受体拮抗剂 , HCV NS5B聚合酶的抑制剂 , 以及治疗高血压的血管紧张素II受体拮抗剂 .

农业应用

含氟取代基通常被掺入碳环芳香环中,许多具有这些取代基的化合物已被商业化作为农业活性成分 . 化合物“4-氟-N-[4-(1H-吡咯-1-基)苯基]苯磺酰胺”由于其氟原子,有可能用于类似的应用。

放射合成

放射合成是一种用于生产用于各种生物应用的放射性示踪剂的方法 . 化合物“4-氟-N-[4-(1H-吡咯-1-基)苯基]苯磺酰胺”由于其氟原子,有可能用于放射合成。

癌症治疗

氟吡啶用于癌症的局部放射治疗 . 化合物“4-氟-N-[4-(1H-吡咯-1-基)苯基]苯磺酰胺”由于其氟原子,有可能用于类似的应用。

杀虫剂

氟化吡咯衍生物被用作广谱杀虫剂 . 化合物“4-氟-N-[4-(1H-吡咯-1-基)苯基]苯磺酰胺”由于其氟原子,有可能用于类似的应用。

作用机制

Target of Action

The primary target of 4-fluoro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide is the human carbonic anhydrase (hCA) enzyme . This enzyme plays a crucial role in maintaining pH balance in the body and assisting in the transport of carbon dioxide from tissues to the lungs .

Mode of Action

The compound acts as an inhibitor of the hCA enzyme . It binds to the active site of the enzyme, preventing it from catalyzing the reaction that converts carbon dioxide and water into bicarbonate and protons . This inhibition disrupts the normal functioning of the enzyme, leading to changes in pH balance and carbon dioxide transport .

Biochemical Pathways

By inhibiting the hCA enzyme, 4-fluoro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide affects the carbon dioxide transport pathway . This can lead to a decrease in the removal of carbon dioxide from tissues, potentially affecting various physiological processes. The compound also has the potential to inhibit the Wnt/β-catenin signaling pathway , which plays a key role in cell growth and differentiation .

Pharmacokinetics

The compound’s predicted density is 129±01 g/cm3, and its predicted boiling point is 4649±550 °C . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The inhibition of the hCA enzyme by 4-fluoro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide can lead to changes in pH balance and carbon dioxide transport . If the Wnt/β-catenin signaling pathway is also inhibited, this could potentially affect cell growth and differentiation .

属性

IUPAC Name |

4-fluoro-N-(4-pyrrol-1-ylphenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2O2S/c17-13-3-9-16(10-4-13)22(20,21)18-14-5-7-15(8-6-14)19-11-1-2-12-19/h1-12,18H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LANCQLMYCLGXFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

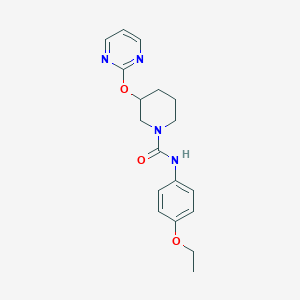

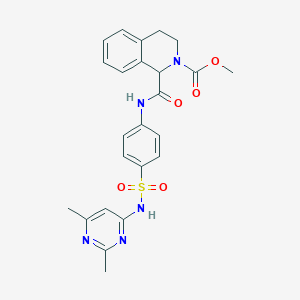

![8-Benzoyl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2444072.png)

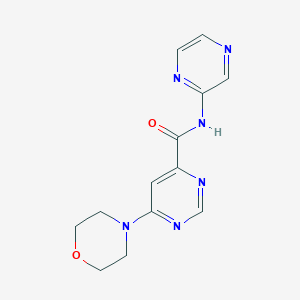

![3-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]propan-1-ol](/img/structure/B2444073.png)

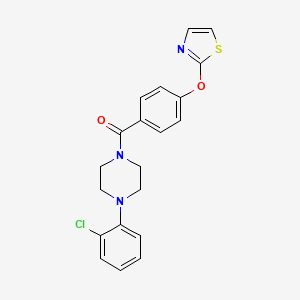

![5-((3,4-Dichlorophenyl)(2,6-dimethylmorpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2444076.png)

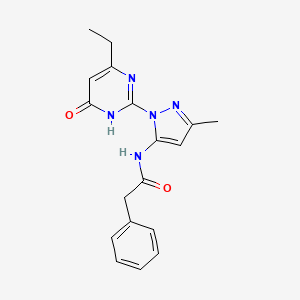

![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2444078.png)

![2-[(5-Chloro-2-fluorophenoxy)methyl]-1-(cyclopropylmethyl)aziridine](/img/structure/B2444080.png)

![1-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)piperazin-1-yl]-3-methoxypropan-2-ol hydrochloride](/img/no-structure.png)

![2-Methoxyphenyl 2-(benzo[d]oxazol-2-ylthio)ethanesulfonate](/img/structure/B2444084.png)